tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride
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Overview
Description
tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride: is a chemical compound with the molecular formula C8H18N2O3Cl. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with (2S)-1-amino-3-hydroxypropan-2-ol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often utilizes flow microreactor systems, which provide a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various amines, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of peptides and other biologically active compounds .
Biology: The compound is used in biological research to study enzyme mechanisms and protein interactions. Its stability and reactivity make it an ideal candidate for labeling and tracking biological molecules .
Medicine: In medicine, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of drugs that target specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- tert-butyl N-hydroxycarbamate
- tert-butyl N-(3-hydroxypropyl)carbamate
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Uniqueness: tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly valuable in applications where precise control of chemical reactions is required. Its ability to undergo a wide range of chemical reactions also sets it apart from similar compounds .
Properties
Molecular Formula |
C8H19ClN2O3 |
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Molecular Weight |
226.70 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-6(4-9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H/t6-;/m0./s1 |
InChI Key |
IFSXMFIIOIMDNJ-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)CO.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)CO.Cl |
Origin of Product |
United States |
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